Hexaketocyclohexane hydrate
Overview
Description
Preparation Methods
Hexaketocyclohexane hydrate can be synthesized through several methods. One common synthetic route involves the oxidation of cyclohexane derivatives under controlled conditions . The reaction typically requires strong oxidizing agents and specific reaction conditions to ensure the formation of the hexaketone structure. Industrial production methods may involve large-scale oxidation processes with optimized reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Hexaketocyclohexane hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state derivatives .
Scientific Research Applications
Hexaketocyclohexane hydrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In industry, it is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of hexaketocyclohexane hydrate involves its interaction with molecular targets and pathways within a given system . The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or drug development .
Comparison with Similar Compounds
Hexaketocyclohexane hydrate can be compared to other similar compounds, such as cyclohexanehexathione and ethylenetetracarboxylic dianhydride . These compounds share structural similarities but differ in their chemical properties and reactivity. This compound is unique due to its hexaketone structure and hydrate form, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXVUWQMYXFGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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